4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid
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Overview
Description
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.277. The purity is usually 95%.
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Scientific Research Applications
Conversion to Acid Chlorides
A study by Greenberg and Sammakia (2017) showed that tert-butyl esters, including compounds similar to 2-Isopropylsuccinic acid 1-tert-butyl ester, can be converted to acid chlorides using thionyl chloride. This reaction is selective, allowing for the conversion of tert-butyl esters in the presence of other esters like benzyl, methyl, ethyl, and isopropyl esters (Greenberg & Sammakia, 2017).
Chain Transfer Agents in Polymerization
Hotta, Kanazawa, and Aoshima (2020) demonstrated the use of tert-butyl esters as chain transfer agents (CTAs) in the copolymerization of vinyl ether and oxirane. They found that these esters can facilitate the polymerization process, leading to the formation of polymers with specific end groups (Hotta, Kanazawa & Aoshima, 2020).
Structural Characterization in Mass Spectrometry
Tintaru et al. (2011) used tert-butyl esters, similar to 2-Isopropylsuccinic acid 1-tert-butyl ester, for the structural characterization of poly(amino)ester dendrimers in electrospray ionization tandem mass spectrometry. This study highlighted the utility of these esters in understanding the structure of complex molecules (Tintaru et al., 2011).
Synthesis of Sulfinyl Compounds
Wei and Sun (2015) explored how sulfoxides bearing a tert-butyl group, like 2-Isopropylsuccinic acid 1-tert-butyl ester, can be activated and used to synthesize a range of sulfinic acid amides, sulfoxides, and esters. Their research contributes to the development of new chemical synthesis methods (Wei & Sun, 2015).
Catalytic Asymmetric Oxidation
Cogan et al. (1998) reported the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of compounds like tert-butanesulfinamides and tert-butyl sulfoxides. This study showcases the potential of tert-butyl esters in catalysis and asymmetric synthesis (Cogan et al., 1998).
Improved Synthesis Methods
Degennaro et al. (2016) developed a method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems. This method is more efficient and sustainable than traditional batch processes, and it involves compounds related to 2-Isopropylsuccinic acid 1-tert-butyl ester (Degennaro et al., 2016).
Mechanism of Action
Target of Action
Tert-butyl esters are generally used as protecting groups in organic synthesis . They protect functional groups from unwanted reactions and can be removed selectively when no longer needed .
Mode of Action
The mode of action of 2-Isopropylsuccinic acid 1-tert-butyl ester is primarily through its interactions as a tert-butyl ester. Tert-butyl esters are known to undergo reactions with various nucleophiles and electrophiles . For instance, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields .
Properties
IUPAC Name |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-7(2)8(6-9(12)13)10(14)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKAFFVRXJSHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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